

An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecanol (ITDA) is a branched-chain primary alcohol that serves as a crucial intermediate in the synthesis of a wide array of chemical products. Its unique structure, characterized by a C13 alkyl chain with methyl branching, imparts specific physical and chemical properties that distinguish it from its linear counterparts. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Isotridecanol**, detailed experimental protocols for their determination, and visualizations of key processes. This information is intended to support researchers, scientists, and drug development professionals in the application and study of this versatile compound.

Physical Properties of Isotridecanol

Isotridecanol is a clear, colorless, and oily liquid at room temperature with a faint, characteristic odor.[1] Its branched structure disrupts crystal lattice formation, resulting in a very low melting point. A summary of its key physical properties is presented in the table below.



Property	Value	Units
Molecular Formula	C13H28O	-
Molecular Weight	200.36	g/mol
CAS Number	27458-92-0; 68526-86-3	-
Appearance	Clear, colorless liquid	-
Density	0.831 - 0.847	g/cm³ at 20°C
Boiling Point	257 - 261	°C at 760 mmHg
Melting/Freezing Point	< -60	°C
Flash Point	105.5 - 128	°C (Cleveland Open Cup)
Vapor Pressure	0.00173 - 0.002	mmHg at 25°C
Water Solubility	2 - 5.237	mg/L at 20-25°C
Refractive Index	1.442 - 1.500	at 20°C
logP (o/w)	5.19 - 5.268	-

Experimental Protocols for Physical Property Determination

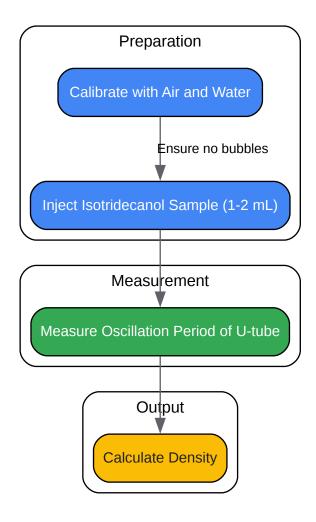
Accurate and reproducible measurement of physical properties is critical for the application of **Isotridecanol** in research and industrial processes. The following sections detail the standard methodologies for determining the key physical properties outlined above.

Density Measurement (ASTM D4052)

The density of liquid samples like **Isotridecanol** is accurately determined using a digital density meter according to the ASTM D4052 standard.[2][3][4][5][6][7][8][9] This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.



- Calibration: The instrument is first calibrated using two reference standards of known density, typically dry air and deionized water.
- Sample Injection: A small volume (approximately 1-2 mL) of the Isotridecanol sample is
 injected into the thermostated oscillating sample tube.[4] Care must be taken to avoid the
 formation of bubbles.[7]
- Frequency Measurement: The instrument measures the oscillation period of the U-tube containing the sample.
- Calculation: The density of the sample is then calculated by the instrument's microprocessor based on the measured oscillation period and the calibration constants. The measurement is typically performed at a standard temperature, such as 20°C.



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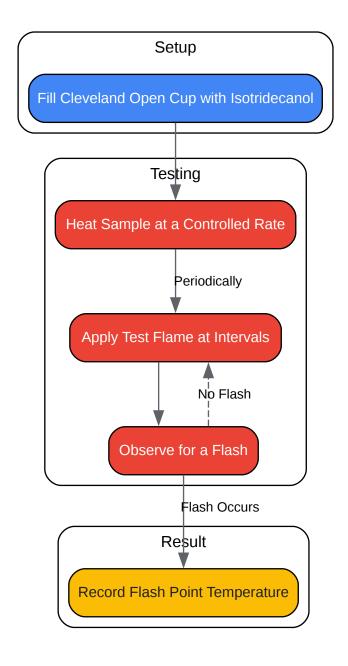
Workflow for Density Measurement (ASTM D4052).

Flash Point Determination (ASTM D92 / ISO 2592 - Cleveland Open Cup)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite for a moment when an ignition source is passed over it. For high-boiling liquids like **Isotridecanol**, the Cleveland Open Cup (COC) method is standard.[1][3][10][11][12][13][14]

- Sample Preparation: Fill the Cleveland Open Cup with the Isotridecanol sample to the specified level.
- Heating: Heat the sample at a controlled, steady rate.[11]
- Ignition Source Application: At specified temperature intervals, pass a small test flame across the top of the cup.[13]
- Flash Point Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite and a brief flash is observed.[11][13]
- Fire Point (Optional): The test can be continued to determine the fire point, which is the temperature at which the vapor continues to burn for at least 5 seconds after the ignition source is applied.





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Workflow for Flash Point Determination (ASTM D92).

Water Solubility (OECD 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For substances with low solubility like **Isotridecanol**, the column elution method or the flask method as described in OECD Guideline 105 is employed.[15][16][17][18][19][20] [21]



Methodology (Flask Method):

- Sample Preparation: An excess amount of Isotridecanol is added to a flask containing deionized water.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours or more).
- Phase Separation: The mixture is allowed to stand to separate the aqueous and organic phases. Centrifugation may be used to facilitate this separation.
- Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved substance is included.
- Analysis: The concentration of Isotridecanol in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Viscosity Measurement (OECD 114)

Viscosity, a measure of a fluid's resistance to flow, can be determined using various methods outlined in OECD Guideline 114.[15][17][18][22][23] For a Newtonian fluid like **Isotridecanol**, a capillary viscometer or a rotational viscometer can be used.

Methodology (Capillary Viscometer):

- Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath.
- Sample Loading: The viscometer is filled with the **Isotridecanol** sample.
- Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured.
- Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature. At least two determinations are made at each temperature.[17]

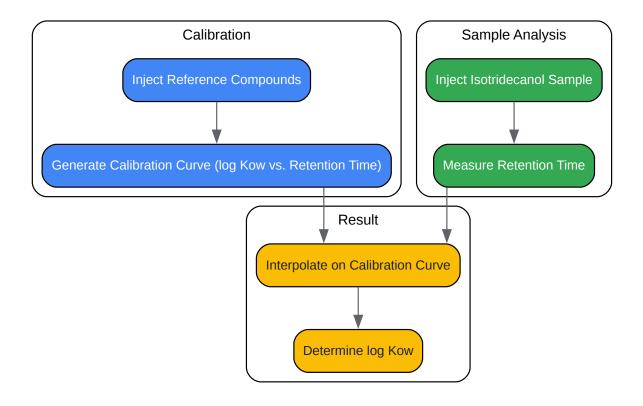


Partition Coefficient (n-octanol/water) by HPLC Method (OECD 117)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological activity. The HPLC method described in OECD Guideline 117 is a common technique for its estimation.[1][10][24] [25][26]

- Calibration: A series of reference compounds with known log Kow values are injected into a reverse-phase HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Kow values.
- Sample Analysis: The Isotridecanol sample is injected into the same HPLC system under identical conditions.
- Retention Time Determination: The retention time of Isotridecanol is measured in duplicate.
 [1]
- Log Kow Calculation: The log Kow of Isotridecanol is determined by interpolating its retention time on the calibration curve.





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Workflow for Partition Coefficient Determination (OECD 117).

Refractive Index Measurement

The refractive index of a liquid is determined using a refractometer.[27][14][28][29][30] This value is a fundamental physical property that is useful for identifying and checking the purity of substances.

- Calibration: The refractometer is calibrated using a standard with a known refractive index, often distilled water.
- Sample Application: A few drops of the Isotridecanol sample are placed on the prism of the refractometer.



- Measurement: The instrument measures the angle at which light is refracted as it passes from the prism into the sample. This is used to calculate the refractive index.
- Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 20°C) as the refractive index is temperature-dependent.

Chemical Properties of Isotridecanol

Isotridecanol is a primary alcohol and undergoes chemical reactions typical of this functional group. Its most significant reactions from an industrial and research perspective are ethoxylation and esterification.

Ethoxylation

Isotridecanol is a key starting material for the production of non-ionic surfactants through ethoxylation. In this reaction, ethylene oxide reacts with the hydroxyl group of **Isotridecanol** in the presence of a catalyst to form a polyether chain.

Reaction: The general reaction for the ethoxylation of **Isotridecanol** can be represented as follows:

 $C_{12}H_{25}$ -CH(CH₃)-OH + n(C₂H₄O) \rightarrow C₁₂H₂₅-CH(CH₃)-O-(CH₂CH₂O)_n-H

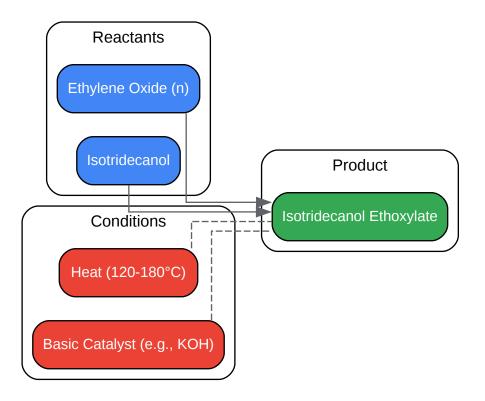
where 'n' is the average number of ethylene oxide units added.

Experimental Protocol Outline:

- Catalyst Charging: A basic catalyst, such as potassium hydroxide (KOH), is charged into a stirred autoclave reactor along with the Isotridecanol.[16][31]
- Inerting and Heating: The reactor is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature (typically 120-180°C).
- Ethylene Oxide Addition: Ethylene oxide is fed into the reactor under pressure. The reaction is exothermic and requires careful temperature control.
- Reaction Monitoring: The reaction progress is monitored by measuring the consumption of ethylene oxide.



• Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the catalyst is neutralized, and the product is purified.



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Ethoxylation of **Isotridecanol**.

Esterification

Isotridecanol can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[2][5][32][33][34][35][36][37] These esters have various applications, including as plasticizers, lubricants, and emollients. The Fischer esterification is a common method using a carboxylic acid and an acid catalyst.[32][35]

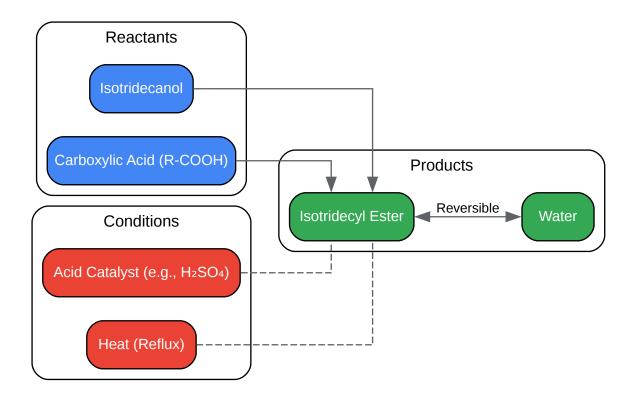
Reaction: The general reaction for the Fischer esterification of **Isotridecanol** with a carboxylic acid (R-COOH) is:

 $C_{12}H_{25}$ -CH(CH₃)-OH + R-COOH \rightleftharpoons $C_{12}H_{25}$ -CH(CH₃)-O-CO-R + H₂O

Experimental Protocol Outline:



- Reactant Mixing: Isotridecanol and the carboxylic acid are mixed in a round-bottom flask.
 [36]
- Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is carefully added to the mixture.[5][34]
- Reflux: The reaction mixture is heated to reflux to increase the reaction rate.[36] To drive the
 equilibrium towards the product side, an excess of one reactant (often the alcohol) can be
 used, or the water produced can be removed.[32][35]
- Work-up: After the reaction is complete, the mixture is cooled and washed with water and a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted carboxylic acid.[36]
- Purification: The crude ester is then purified, typically by distillation.



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Fischer Esterification of Isotridecanol.



Conclusion

Isotridecanol's distinct physical and chemical properties, stemming from its branched C13 structure, make it a valuable and versatile chemical intermediate. A thorough understanding of these properties, along with the standardized methods for their determination, is essential for its effective application in research, development, and industrial manufacturing. This guide provides a foundational resource for professionals working with **Isotridecanol**, enabling informed decision-making in its use for the synthesis of surfactants, plasticizers, and other specialty chemicals.

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